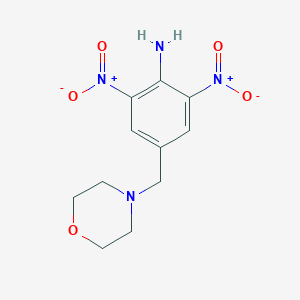
4-(morpholin-4-ylmethyl)-2,6-dinitroaniline
描述
4-(Morpholin-4-ylmethyl)-2,6-dinitroaniline is an organic compound characterized by the presence of a morpholine ring attached to a benzene ring substituted with two nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-ylmethyl)-2,6-dinitroaniline typically involves the following steps:
Nitration of Aniline: The starting material, aniline, undergoes nitration to introduce nitro groups at the 2 and 6 positions. This is usually achieved by treating aniline with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Morpholin-4-ylmethyl Intermediate: The intermediate compound, morpholin-4-ylmethyl chloride, is prepared by reacting morpholine with formaldehyde and hydrochloric acid.
Coupling Reaction: The final step involves the coupling of the nitrated aniline with the morpholin-4-ylmethyl intermediate. This is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of aniline using industrial nitration units.
Intermediate Synthesis: Production of morpholin-4-ylmethyl chloride in bulk reactors.
Coupling Reaction: The final coupling reaction is conducted in large reactors with continuous stirring and temperature control to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(Morpholin-4-ylmethyl)-2,6-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like ethanol or dimethylformamide.
Oxidation: Hydrogen peroxide or peracids for oxidation of the morpholine ring.
Major Products
Reduction: 4-(Morpholin-4-ylmethyl)-2,6-diaminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: N-oxides of the morpholine ring.
科学研究应用
4-(Morpholin-4-ylmethyl)-2,6-dinitroaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(morpholin-4-ylmethyl)-2,6-dinitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(Morpholin-4-ylmethyl)aniline: Lacks the nitro groups, making it less reactive in redox reactions.
2,6-Dinitroaniline: Lacks the morpholine ring, reducing its ability to interact with biological molecules.
4-(Piperidin-4-ylmethyl)-2,6-dinitroaniline: Similar structure but with a piperidine ring instead of morpholine, which can alter its chemical and biological properties.
Uniqueness
4-(Morpholin-4-ylmethyl)-2,6-dinitroaniline is unique due to the presence of both the morpholine ring and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
属性
IUPAC Name |
4-(morpholin-4-ylmethyl)-2,6-dinitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c12-11-9(14(16)17)5-8(6-10(11)15(18)19)7-13-1-3-20-4-2-13/h5-6H,1-4,7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCKREOWIWGVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C(=C2)[N+](=O)[O-])N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















